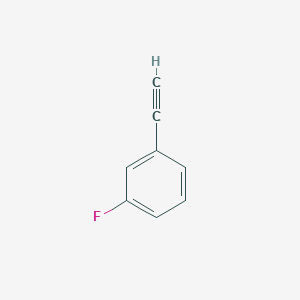

3-Fluorophenylacetylene

Overview

Description

3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F. It is used as an intermediate in the synthesis of liquid crystals .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with two steps. The first step involves a reaction with magnesium in diethyl ether under heating conditions, yielding an 82% yield. The second step involves a reaction with butyllithium in diethyl ether, yielding an 84% yield .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic methods. The relative location of the fluorine atom with respect to the acetylenic group can influence the transition energy and molecular vibration .Physical and Chemical Properties Analysis

This compound has a molecular weight of 120.12 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 148.7±23.0 °C at 760 mmHg, and a vapour pressure of 5.3±0.3 mmHg at 25°C .Scientific Research Applications

Structural Analysis and Spectroscopy

3-Fluorophenylacetylene (3FPA) has been extensively studied for its structural and spectroscopic properties. Jang et al. (2016) explored its microwave spectrum, structure, and dipole moment using chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy, contributing to a deeper understanding of its molecular geometry and electronic properties (Jang et al., 2016).

Interaction with Water

The interaction of water with fluorophenylacetylenes, including 3FPA, was investigated by Maity and Patwari (2009). They focused on hydrogen bonding and its impact on molecular behavior, revealing insights into the chemical nature of these interactions (Maity & Patwari, 2009).

Synthesis of Complex Compounds

In the realm of synthetic chemistry, 3FPA serves as a key intermediate. Ragaini et al. (2009) demonstrated its use in the synthesis of indoles, crucial for creating pharmaceutical compounds like Fluvastatin (Ragaini et al., 2009).

Crystallography and Polymorphism

Dikundwar et al. (2011) studied the crystal structures of 3FPA, highlighting its polymorphism and the various crystal forms it can adopt. Such studies are pivotal in materials science and pharmaceutical formulation (Dikundwar et al., 2011).

Fluorescent Sensing

The chemical properties of 3FPA make it suitable for developing fluorescent sensors. Thanayupong et al. (2017) created a turn-on fluorescent sensor for cyanide detection based on a phenylacetylene derivative, demonstrating its potential in environmental monitoring (Thanayupong et al., 2017).

π-Stacking and Molecular Interactions

Kundu et al. (2020) focused on the π-stacking of hetero-dimers of fluorophenylacetylenes, including 3FPA. Their research provides valuable insights into the molecular interactions and stability of such compounds, which is vital for designing new materials and drugs (Kundu et al., 2020).

Scientific Research Applications of this compound

Spectroscopic Properties and Structure Analysis

Microwave Spectrum and Molecular Structure : Jang et al. (2016) analyzed the microwave spectrum of this compound (3FPA), determining its rotational constants and dipole moment. This research aids in understanding its gas phase molecular structure, which is crucial for further chemical applications (Jang et al., 2016).

Interactions with Water : Studies by Maity and Patwari (2009) on the water complexes of fluorophenylacetylenes, including 3FPA, provide insights into their hydrogen bonding and interaction with water, which is significant in various chemical and biological contexts (Maity & Patwari, 2009).

Chemical Synthesis and Applications

Synthesis of Indoles : Ragaini et al. (2009) demonstrated the use of arylalkynes like 3FPA in the palladium/phenanthroline-catalyzed synthesis of indoles, a key structural component in many pharmaceutical compounds (Ragaini et al., 2009).

Crystal Structure and Polymorphism : Dikundwar et al. (2011) investigated the crystal structures of 3FPA, uncovering its ability to form different polymorphs. This knowledge is essential for the development of new materials and drugs (Dikundwar et al., 2011).

Mechanism of Action

Target of Action

3-Fluorophenylacetylene is an organic compound . .

Mode of Action

It is known to be used in organic synthesis reactions as a catalyst and ligand

Biochemical Pathways

It is used in the synthesis of other compounds , indicating that it may participate in various chemical reactions and pathways.

Action Environment

This compound is a volatile organic compound and can cause irritation when it comes into contact with skin, eyes, or if inhaled . It should be handled with appropriate protective equipment such as gloves, goggles, and protective clothing . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from heat and direct sunlight, and the container should be kept sealed and stored in a cool, dry place . If contact occurs, the affected area should be rinsed immediately with plenty of water and medical attention should be sought .

Safety and Hazards

3-Fluorophenylacetylene may cause respiratory irritation, serious eye irritation, and skin irritation. It is also a flammable liquid and vapour. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name |

1-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUTZFCVFUTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334284 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-17-3 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

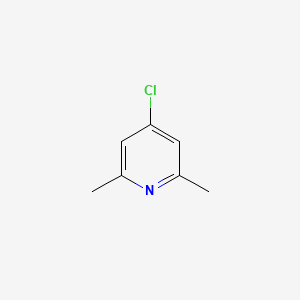

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the fluorine atom influence the crystal structure of fluorophenylacetylenes?

A: The position of the fluorine atom significantly impacts the crystal structure of fluorophenylacetylenes due to differences in the manifestation of weak intermolecular interactions. Research has shown that both 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA) exhibit dimorphism, meaning they can exist in two different crystalline forms. [] Interestingly, both 2FPA and 3FPA share a common polymorph (P21, Z = 2) but differ in their second polymorph. This difference arises from variations in how C–H···π and C–H···F interactions manifest depending on the fluorine position. [] In contrast, 4-fluorophenylacetylene (4FPA) exhibits a distinct crystal structure (space group P21/c, Z = 4) with entirely different interactions involving the fluorine atom. [] These findings highlight the significant role of fluorine in dictating the solid-state packing of these molecules.

Q2: Can you explain the vibrational characteristics of this compound in the acetylenic and aromatic C-H stretching regions?

A: The vibrational spectra of this compound in the acetylenic and aromatic C-H stretching regions are complex, exhibiting multiple bands due to anharmonic coupling. [] This means that the vibrational motion of the molecule cannot be accurately described as simple harmonic oscillation. Specifically, the acetylenic C-H stretching vibrations are coupled with other ring modes, including those involving displacements on the acetylenic group itself. [] This coupling scheme appears consistent across phenylacetylene and its fluorinated derivatives. Similarly, the aromatic C-H stretching region displays complexity due to coupling with C-C stretching and C-H in-plane bending modes. [] These insights were obtained through IR-UV double resonance spectroscopy combined with high-level ab initio anharmonic calculations. []

Q3: How does the dipole moment of this compound influence its interaction with other molecules, particularly in the formation of π-stacked structures?

A: While the dipole moment of this compound plays a role in its interactions, research suggests that π-stacking in this molecule transcends a simple electrostatic description based solely on dipole moment. [] Although density functional theory calculations indicate that π-stacked structures are energetically favored over other configurations involving C-H···π and C-H···F interactions, [] the dominance of dispersion forces in energy decomposition analysis suggests a more nuanced picture. [] Interestingly, despite having nearly identical dipole moments, 2-fluorophenylacetylene and 2,6-difluorophenylacetylene show significant differences in their ability to form π-stacked structures. [] This observation emphasizes that while electrostatics, influenced by the dipole moment, contributes to the formation of π-stacked structures, other factors, particularly dispersion forces, also play a critical role in stabilizing these arrangements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)